Adenosine, 3',5'-diamino-3',5'-dideoxy-

Description

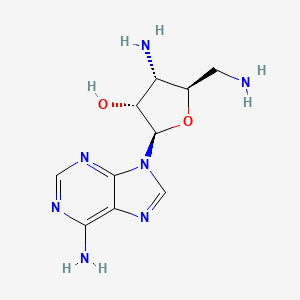

Adenosine, 3',5'-diamino-3',5'-dideoxy- (CAS: 67313-23-9; molecular formula: C₁₀H₁₅N₇O₂), is a synthetic nucleoside analog derived from adenosine through dual structural modifications: replacement of the 3'- and 5'-hydroxyl groups with amino groups and removal of the oxygen atoms at these positions (dideoxy modification) . This compound is characterized by its white crystalline powder form, stability at room temperature, and applications as an intermediate in pharmaceutical and biochemical research, particularly in metal coordination chemistry and antiviral drug development . Its unique structure disrupts canonical hydrogen bonding and ribose ring conformation, making it a candidate for studying enzyme interactions and nucleotide analog therapies .

Properties

IUPAC Name |

(2R,3R,4S,5R)-4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,11-12H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHJZHJYUXSQIT-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473812 | |

| Record name | Adenosine, 3',5'-diamino-3',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67313-23-9 | |

| Record name | Adenosine, 3',5'-diamino-3',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, 3’,5’-diamino-3’,5’-dideoxy- typically involves the selective amination of adenosine derivatives. The process often requires specific catalysts and controlled reaction conditions to ensure the correct placement of amino groups at the 3’ and 5’ positions of the ribose moiety.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve large-scale fermentation processes using Cordyceps militaris cultures. This method leverages the natural biosynthetic pathways of the fungus to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Adenosine, 3’,5’-diamino-3’,5’-dideoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the amino groups, potentially leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can convert any oxidized forms back to their original state.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of derivatives with different functional groups replacing the amino groups.

Scientific Research Applications

Adenosine, 3’,5’-diamino-3’,5’-dideoxy- has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.

Medicine: It has shown promise in therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: The compound’s unique properties make it useful in various industrial applications, including as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of adenosine, 3’,5’-diamino-3’,5’-dideoxy- involves its interaction with cellular pathways and molecular targets. It is known to inhibit RNA synthesis by incorporating into RNA chains and causing premature termination. This action is particularly effective against rapidly dividing cells, such as cancer cells, making it a potent anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Nucleoside Analogs

The following table summarizes key structural and functional differences between adenosine, 3',5'-diamino-3',5'-dideoxy- and related compounds:

Key Research Findings and Functional Insights

Enzyme Interactions and Inhibition

- Adenylate/AMP Deaminase Sensitivity: Unlike 5′-deoxy-5′-substituted adenosines, 3',5'-diamino-3',5'-dideoxyadenosine shows negligible deamination by adenosine deaminase (ADA) due to the absence of critical hydroxyl groups required for substrate recognition .

- P-Site Inhibition: While 2'-deoxy-3'-AMP analogs act as potent adenylyl cyclase inhibitors, 3',5'-diamino-dideoxyadenosine lacks 3'-phosphate groups, rendering it ineffective in this role .

Comparative Stability

- Fluorinated analogs (e.g., 2'-F-dideoxyadenosine) demonstrate superior resistance to phosphorylase degradation compared to diamino-dideoxy derivatives, which are prone to oxidative deamination .

Biological Activity

Adenosine, 3',5'-diamino-3',5'-dideoxy- (often referred to as a nucleoside analog) is a compound of significant interest in biochemical and pharmacological research. Its structural modifications compared to natural adenosine have implications for its biological activity, particularly in the fields of antiviral therapy and cellular signaling.

Structure and Properties

Adenosine derivatives generally exhibit a range of biological activities due to their interaction with adenosine receptors (ARs) and their role in cellular metabolism. The specific compound, 3',5'-diamino-3',5'-dideoxy-, features amino substitutions at the 2' and 6' positions of the adenine ring, which can enhance its binding affinity and efficacy against various biological targets.

The biological activity of this compound is largely mediated through its interaction with adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes including:

- Neuromodulation : Regulating neurotransmitter release and neuronal excitability.

- Cardiovascular Effects : Modulating heart rate and vascular tone.

- Immune Response : Influencing inflammatory processes and immune cell function.

Biological Activity Data

Research has shown that adenosine analogs can exhibit antiviral properties by inhibiting viral replication. For instance, studies indicate that certain derivatives can suppress hepatitis C virus (HCV) replicons with effective concentrations (EC50) in the micromolar range. The following table summarizes key findings regarding the biological activity of adenosine derivatives:

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Adenosine, 3',5'-diamino-3',5'-dideoxy- | 1-2 | >150 | >75 |

| Adefovir | 0.005 | >1000 | >200000 |

| Tenofovir | 0.005 | >1000 | >200000 |

Case Studies

- Antiviral Activity :

- Cytotoxicity Evaluation :

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological efficacy of adenosine analogs:

- Enhanced Binding Affinity : Modifications at specific positions on the adenine ring can improve binding to ARs, leading to increased potency in modulating physiological responses.

- Antiviral Mechanisms : The mechanism by which these compounds exert their antiviral effects often involves interference with viral RNA synthesis or replication processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.